

# Technical Monograph: Cefpodoxime-d3 (Sodium)

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## Compound of Interest

Compound Name: Cefpodoxime-d3 (sodium)

Cat. No.: B12409024

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## Advanced Chemical Profiling & Bioanalytical Applications

### Executive Summary

**Cefpodoxime-d3 (sodium)** is the stable isotope-labeled (SIL) sodium salt of Cefpodoxime acid. It serves as the "Gold Standard" Internal Standard (IS) for the precise quantification of Cefpodoxime in biological matrices (plasma, urine, tissue) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Unlike analog internal standards (e.g., Cefaclor), Cefpodoxime-d3 shares identical physicochemical properties—pKa, solubility, and chromatographic retention—with the target analyte, differing only by mass units (+3 Da). This allows it to perfectly compensate for matrix effects, ionization suppression, and extraction efficiency variances during high-throughput bioanalysis.

## Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6]

The compound is the deuterated analog of the active metabolite, Cefpodoxime acid, formed by the hydrolysis of the prodrug Cefpodoxime Proxetil. The deuterium label is typically located on the methoxyimino methyl group (

), ensuring metabolic stability and preventing deuterium exchange in aqueous media.

## Table 1: Physicochemical Specifications

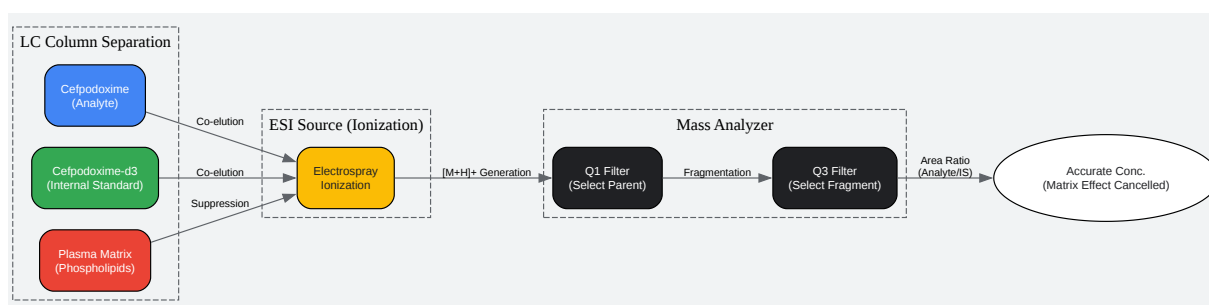
Property	Specification
Compound Name	Cefpodoxime-d3 (Sodium Salt)
Chemical Name	(6R,7R)-7-[[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteromethoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, sodium salt
Active Moiety	Cefpodoxime Acid-d3
CAS Number	2477791-28-7 (Free Acid generic); 82619-04-3 (Unlabeled Sodium Salt)
Molecular Formula	
Molecular Weight	~452.46 g/mol (Salt); ~430.48 g/mol (Free Acid)
Isotopic Purity	99% Deuterium enrichment
Solubility	Water (>50 mg/mL), DMSO, Methanol; Slightly soluble in Ethanol
pKa	~2.2 (Carboxylic acid), ~3.2 (Aminothiazole)
Storage	-20°C, Hygroscopic, Protect from light

## Mechanistic Insight: The "d3" Advantage

In LC-MS/MS, the reliability of data depends heavily on the Internal Standard. The choice of Cefpodoxime-d3 over structural analogs is driven by the principle of Co-elution.

## The Co-Elution Logic

- Chromatography: Cefpodoxime-d3 co-elutes with Cefpodoxime at the same retention time ( ).
- Ionization: Because they enter the ESI source simultaneously, they experience the exact same "ion suppression" or "enhancement" from co-eluting matrix components (phospholipids, salts).
- Correction: The ratio of Analyte Area to IS Area remains constant, mathematically canceling out the matrix effect.



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Figure 1: Mechanism of Matrix Effect Compensation using Co-eluting SIL-IS.

## Validated Experimental Protocol (LC-MS/MS)

This protocol is designed for the quantification of Cefpodoxime in human plasma. It utilizes Protein Precipitation (PPT), which is cost-effective and high-throughput.

### A. Reagent Preparation[6]

- Stock Solution (IS): Dissolve 1.0 mg **Cefpodoxime-d3 (sodium)** in 1.0 mL DMSO/Methanol (50:50) to yield 1 mg/mL. Store at -80°C.
- Working IS Solution: Dilute Stock to 500 ng/mL in Acetonitrile.

## B. Sample Preparation Workflow

- Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.
- Spike: Add 10 µL of Working IS Solution (Cefpodoxime-d3). Vortex gently.
- Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
- Agitate: Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
- Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.
- Dilute (Optional): If peak shape is poor, dilute supernatant 1:1 with mobile phase A (Water).

## C. LC-MS/MS Conditions[8]

- Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 5500 or Thermo Altis).
- Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
  - 0.0 min: 10% B
  - 0.5 min: 10% B
  - 2.5 min: 90% B

- 3.0 min: 90% B
- 3.1 min: 10% B (Re-equilibration)
- Flow Rate: 0.4 mL/min.

## D. MRM Transitions (Multiple Reaction Monitoring)

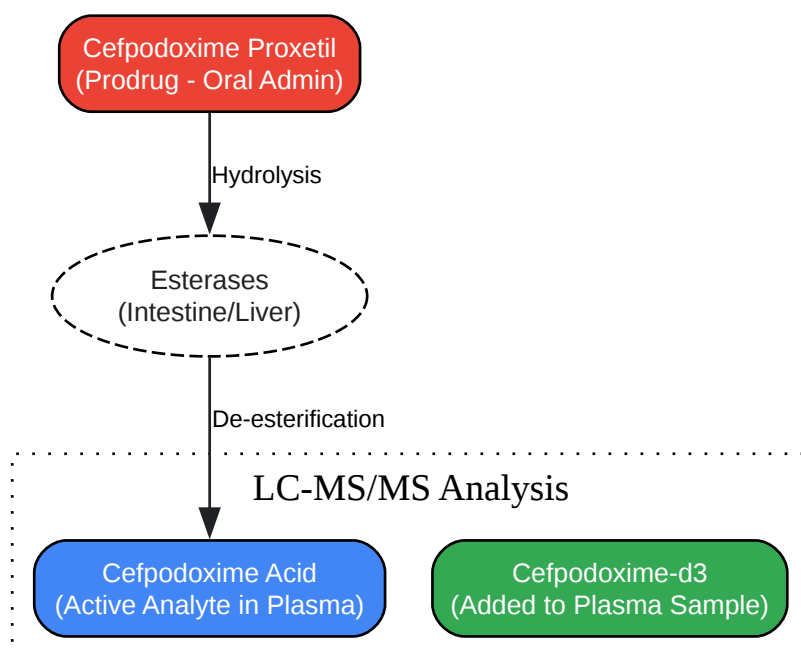
The sodium salt dissociates in solution; detection tracks the protonated acid

Compound	Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy (eV)	Dwell Time (ms)
Cefpodoxime	428.1 ( )	241.0 ( )	22	50
Cefpodoxime-d3	431.1 ( )	244.0 ( )	22	50

Note: The transition 428 -> 241 corresponds to the loss of the cephem core, retaining the thiazole side chain. The d3 label is on the methoxyimino group (part of the side chain), so the fragment shifts from 241 to 244.

## Structural & Metabolic Logic

Understanding the relationship between the prodrug (Proxetil) and the analyte (Acid) is crucial for accurate study design.



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Figure 2: Metabolic pathway of Cefpodoxime Proxetil to the active acid form detected by the assay.

## Handling, Stability & Troubleshooting

### Storage & Stability

- Solid State: Cefpodoxime-d3 sodium is hygroscopic and light-sensitive. Store at -20°C in amber vials with desiccant.
- Solution Stability: Stable in Methanol/Water for 24 hours at 4°C. Unstable in alkaline buffers (pH > 8) due to -lactam ring opening.

### Common Troubleshooting

- Low Sensitivity: Check the pH of the mobile phase. Cephalosporins ionize best in acidic conditions (0.1% Formic Acid) to form

- **Peak Tailing:** Cefpodoxime contains basic amine groups that can interact with silanols on the column. Use a high-quality "end-capped" C18 column (e.g., BEH or HSS T3).
- **Signal Interference:** If the MRM baseline is high, ensure the d3 label is on the methoxy group. Labels on the aromatic ring are less stable and can undergo H/D exchange.

## References

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## Sources

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